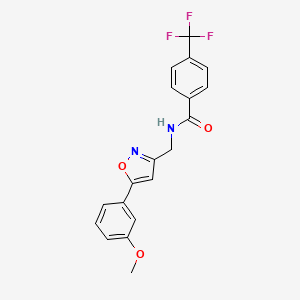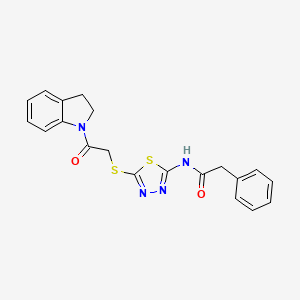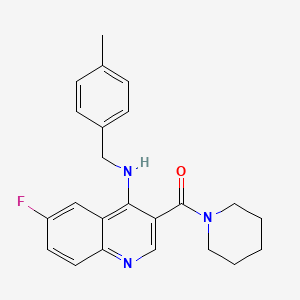
(6-Fluoro-4-((4-methylbenzyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that includes a quinoline moiety (a bicyclic compound with a benzene ring fused to a pyridine ring) and a piperidine moiety (a six-membered ring with one nitrogen atom). It also contains a fluoro group and a methylbenzylamino group .
Synthesis Analysis
While the exact synthesis process for this compound isn’t available, similar compounds are often synthesized through various organic reactions, including nucleophilic substitution, reduction, and cyclization . The synthesis could involve the reaction of a suitable quinoline derivative with a piperidine derivative .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The quinoline and piperidine moieties would form distinct ring structures, with the fluoro and methylbenzylamino groups attached at specific positions .Chemical Reactions Analysis
The compound, due to its functional groups, could potentially undergo a variety of chemical reactions. For example, the amino group could participate in acid-base reactions, the fluoro group could undergo substitution reactions, and the compound could potentially undergo various transformations under specific conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Scientific Research Applications
1. Antidepressant Potential
A study explored novel derivatives of 2-pyridinemethylamine as selective and potent 5-HT1A receptor agonists, indicating their marked antidepressant potential. This research demonstrated that incorporating a fluorine atom, similar in structure to "(6-Fluoro-4-((4-methylbenzyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone," enhanced the oral activity of these ligands, suggesting their utility in treating depression (Vacher, Bonnaud, Funes, Jubault, Koek, Assié, Cosi, Kleven, 1999).
2. Antiproliferative Activity
Research on the structural exploration and biological evaluation of novel bioactive heterocycles, including compounds structurally related to "(6-Fluoro-4-((4-methylbenzyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone," highlighted their potential antiproliferative activities. This suggests possible applications in cancer therapy, emphasizing the significance of the compound's structural class in medicinal chemistry (Benaka Prasad, Anandakumar, Raghu, Raghava Reddy, Deepa Urs, Naveen, 2018).
3. Inotropic Activity
A series of 1-substituted-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl) piperidine-4-carboxamides, structurally analogous to "(6-Fluoro-4-((4-methylbenzyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone," were synthesized and evaluated for their inotropic activity, indicating potential applications in cardiovascular drug development (Liu, Yu, Quan, Cui, Piao, 2009).
4. Antimicrobial and Antiviral Drug Potential
The synthesis and evaluation of potential antimicrobial and antiviral drugs, including derivatives of "(6-Fluoro-4-((4-methylbenzyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone," have been proposed. These compounds have been analyzed for their molecular and crystal structures, with predictions of biological activity through molecular docking, highlighting their significance in the search for new therapeutic agents (Vaksler, Hryhoriv, Ivanov, Kovalenko, Georgiyants, Langer, 2023).
5. Analytical Methodologies
The compound has also been explored in the development of novel fluorophores for biomedical analysis, illustrating its utility in the analytical chemistry field. This includes the synthesis of derivatives for fluorescent labeling and the determination of carboxylic acids, indicating the broad applicability of the compound's structural class in research and diagnostic applications (Hirano, Hamase, Fukuda, Tomita, Zaitsu, 2004).
Future Directions
properties
IUPAC Name |
[6-fluoro-4-[(4-methylphenyl)methylamino]quinolin-3-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O/c1-16-5-7-17(8-6-16)14-26-22-19-13-18(24)9-10-21(19)25-15-20(22)23(28)27-11-3-2-4-12-27/h5-10,13,15H,2-4,11-12,14H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UELGKORFXXRWIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Fluoro-4-((4-methylbenzyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

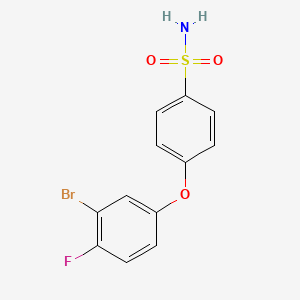
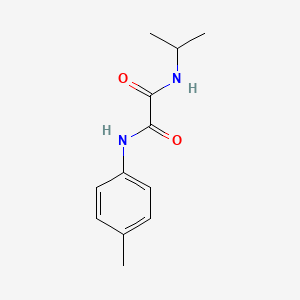
![{4-[Benzyl(methyl)amino]-6-methylpyrazolo[1,5-a]pyrazin-2-yl}(1,4-thiazinan-4-yl)methanone](/img/structure/B2806752.png)
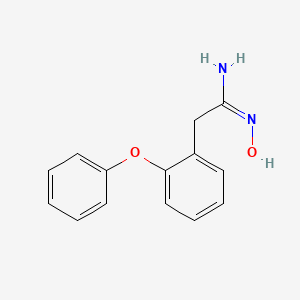

![2-(Allylsulfanyl)-4-(phenylsulfanyl)[1]benzothieno[3,2-d]pyrimidine](/img/structure/B2806757.png)
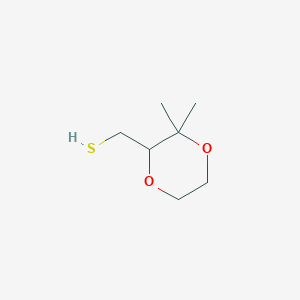
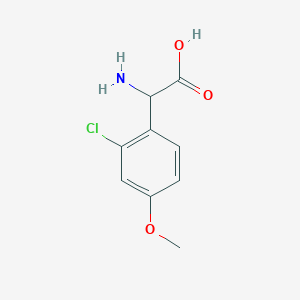
![N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2,6-difluorobenzenecarboxamide](/img/structure/B2806762.png)
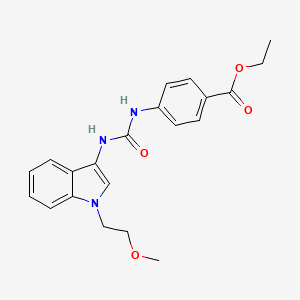
![2-[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2806765.png)
